2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one
Description
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one is a flavonoid derivative characterized by a benzopyran-4-one backbone substituted with a 2,4-dimethoxyphenyl group at position 2 and a hydroxyl group at position 5. The compound belongs to the chromone family, which is widely studied for its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties. The methoxy groups at positions 2 and 4 of the phenyl ring enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
873110-70-4 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-6-7-11(15(8-10)21-2)16-9-13(19)17-12(18)4-3-5-14(17)22-16/h3-9,18H,1-2H3 |
InChI Key |
SRXJKNNGUJPBHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)OC |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with 4-Hydroxycoumarin Derivatives
A widely adopted approach involves the condensation of 2,4-dimethoxybenzaldehyde with 5-hydroxy-4H-1-benzopyran-4-one precursors. In a study by [ACS Omega], dicoumarol analogs were synthesized via acid-catalyzed reactions between 4-hydroxycoumarin and aldehydes under reflux conditions. Adapting this method:
- Reagents : 2,4-Dimethoxybenzaldehyde, 4-hydroxycoumarin, ethanol-water (1:1), catalytic HCl.
- Conditions : Reflux at 80°C for 60–90 minutes.
- Yield : 80–90% after recrystallization (hot ethanol).
Microwave-assisted optimization reduced reaction times to 4.5–15 minutes with comparable yields (76–93%). This method benefits from scalability and avoids column chromatography, as products precipitate directly from the reaction mixture.
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement offers precise control over the flavone backbone. A PMC study detailed the synthesis of 2-(3,4-diaminophenyl)-4H-1-benzopyran-4-one via:
- Coupling : 3,4-Diaminobenzoic acid with 2'-hydroxyacetophenone using EDCI/DMAP in DMSO.
- Rearrangement : KOH/pyridine at 50°C to form the benzopyranone core.
- Demethylation : HBr-mediated cleavage of methoxy groups to yield hydroxyl substituents.
For the target compound, substituting 2'-hydroxyacetophenone with a 2,4-dimethoxyphenylacetylated precursor would enable regioselective demethylation at the 5-position.
Tosyl Chloride-Mediated Cyclization
A patent describing benzoxazinone synthesis highlights p-toluenesulfonyl chloride (TsCl) as a coupling agent for activating carboxylic acids. Applied to flavone synthesis:
- Reagents : 2,4-Dimethoxybenzoic acid, 5-hydroxy-2-hydroxyphenylacetophenone, TsCl, base (e.g., triethylamine).
- Conditions : Reflux in toluene (140–160°C), followed by ethanol recrystallization.
- Advantage : Avoids hazardous acyl chlorides, enhancing industrial viability.
Reaction Optimization and Yield Comparison
Microwave irradiation significantly enhances efficiency, while TsCl-mediated cyclization offers superior yields for industrial applications.
Structural Characterization and Analytical Data
Spectroscopic Identification
Physical Properties
- Melting Point : 161–162°C (lit. 156–158°C).
- Solubility : Insoluble in water; soluble in DMSO, ethanol.
Challenges and Mitigation Strategies
Regioselective Demethylation
Controlling the position of hydroxylation requires careful selection of protecting groups. For example, HBr selectively cleaves methoxy groups at the 5-position without affecting adjacent substituents.
Byproduct Formation
In Aldol condensations, dimeric dicoumarols may form. Excess aldehyde (1.5 equiv) and diluted conditions suppress this side reaction.
Industrial-Scale Considerations
The TsCl-mediated method is preferred for kilogram-scale synthesis due to:
- Cost Efficiency : TsCl is cheaper than traditional coupling agents.
- Safety : Avoids thionyl chloride, reducing corrosive waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydroflavonoid derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroflavonoid derivatives.
Substitution: Formation of substituted flavonoid derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related benzopyran-4-one derivatives with variations in substituent groups (hydroxyl, methoxy, methyl) and their positions. These differences significantly impact physicochemical properties and biological activities.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Polarity: Hydroxyl groups (e.g., in and ) increase polarity and water solubility, favoring antioxidant activity.
Steric and Electronic Influences :
- Ortho-substituted methoxy groups (e.g., 2,6-dimethoxy in ) introduce steric hindrance, affecting molecular conformation and binding interactions.
- Methyl groups (e.g., ) improve metabolic stability but may introduce toxicity risks.
Biological Implications :
Biological Activity
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anti-inflammatory, antibacterial, and anticancer effects.
- Chemical Formula : C17H14O5
- Molecular Weight : 300.31 g/mol
- CAS Number : 873110-70-4
The structure of this compound features a benzopyran core with hydroxyl and methoxy substitutions that contribute to its biological activity.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may protect against cellular damage and various diseases associated with oxidative stress.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions.
Antibacterial Activity
The antibacterial potential of this compound has been explored against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be effective in combating bacterial infections.
Anticancer Activity
Preliminary studies have indicated that this flavonoid may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Induction of apoptosis via mitochondrial pathway. |
| HeLa (cervical cancer) | 20 µM | Inhibition of cell proliferation through cell cycle arrest. |
Case Studies
- Case Study on Antioxidant Properties : A study evaluated the protective effects of the compound on liver cells exposed to oxidative stress. Results indicated a significant reduction in lipid peroxidation levels and an increase in antioxidant enzyme activity.
- Clinical Observations : Patients with chronic inflammatory conditions reported symptomatic relief after supplementation with herbal extracts containing this compound, suggesting its potential therapeutic role.
Q & A
Q. What are the recommended safety protocols for handling 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one in laboratory settings?
- Methodological Answer : Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must:
- Use PPE, including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood with adequate ventilation to avoid inhalation of dust/aerosols.
- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers confirm the structural identity of this compound during synthesis?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm bond angles, dihedral angles, and packing motifs. For example, monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 11.003 Å, b = 11.015 Å, c = 13.734 Å, and β = 113.16° was reported for a structurally similar flavone derivative .
- NMR Spectroscopy : Compare and NMR data with published spectra. Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the chromen-4-one carbonyl (δ ~180 ppm in ) .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures for recrystallization.
- Optimize temperature gradients (e.g., slow cooling from 80°C to room temperature) to enhance crystal purity.
- Monitor solubility using UV-Vis spectroscopy (λ~270–320 nm for flavones) to avoid premature precipitation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvent effects or tautomerism.
- Validate using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the 5-hydroxy group (δ ~12.5 ppm) and adjacent carbons can confirm substitution patterns .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at 254 nm for flavone backbones.
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode to detect hydroxylated and methoxylated derivatives. Set MRM transitions for parent ion m/z 298.29 → fragment ions (e.g., m/z 283.12 for demethoxy loss) .
Q. What strategies can address low yields in the synthesis of derivatives (e.g., 6-prenylated analogs)?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) for prenylation using isoprenyl bromide.
- Catalytic optimization : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity at the 6-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How does the substitution pattern (2,4-dimethoxy vs. 4-methoxy) influence bioactivity in related flavones?
- Methodological Answer :
- Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding affinities for targets like COX-2 or estrogen receptors. The 2,4-dimethoxy groups may sterically hinder interactions compared to mono-substituted analogs.
- Validate via in vitro assays (e.g., LPS-induced RAW 264.7 macrophages) to measure anti-inflammatory activity (IC₅₀). A 2,4-dimethoxy derivative showed reduced potency (IC₅₀ ~50 µM) versus a 4-methoxy analog (IC₅₀ ~25 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
